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molecular formula C14H17NO2 B8485703 1-Cyclopentene-1-carboxylic acid, 2-(phenylamino)-, ethyl ester CAS No. 52909-66-7

1-Cyclopentene-1-carboxylic acid, 2-(phenylamino)-, ethyl ester

Cat. No. B8485703
M. Wt: 231.29 g/mol
InChI Key: RNDODFVKQYVWSO-UHFFFAOYSA-N
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Patent
US06130228

Procedure details

A mixture of aniline (6.0 g, 64.5 mmol), ethyl cyclopentanone-2-carboxylate (Aldrich Chemicals) (10.0 g, 64.1 mmol) and calcium chloride (7.6 g, 68.5 mmol) in THF (100 ml) was heated under reflux for 24 hours. After being allowed to cool, the suspension was filtered and the solvent was removed from the filtrate under reduced pressure. Kugelrohr distillation of the residue (125° C., 0.02 mmHg) gave the title product as a pale yellow liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH2:9][O:10][C:11]([CH:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1)=[O:12].[Cl-].[Ca+2].[Cl-]>C1COCC1>[NH:1]([C:14]1[CH2:15][CH2:16][CH2:17][C:13]=1[C:11]([O:10][CH2:9][CH3:8])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
CCOC(=O)C1CCCC1=O
Name
Quantity
7.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the residue (125° C., 0.02 mmHg)

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=C(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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